4-Hydroxypyrimidine
Overview
Description
4-Hydroxypyrimidine (4HP) is a compound that exhibits tautomeric equilibrium with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO). The free jet absorption millimeterwave spectrum of this system has been investigated, revealing that 4PO is more stable than 4HP by 2.0(9) kJ/mol . The compound's relevance extends to its derivatives, which have been synthesized and studied for various biological activities, including antimicrobial properties , and as intermediates in pharmaceuticals .
Synthesis Analysis
The synthesis of 4-hydroxypyrimidine derivatives has been explored in several studies. For instance, thiopyrimidine derivatives have been synthesized starting from a tetrahydro-2-thioxopyrimidine compound . Another study reported the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which showed potential as analgesic and anti-inflammatory agents . Additionally, a multicomponent synthesis approach has been used to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs, has also been optimized .
Molecular Structure Analysis
The molecular structure of 4-hydroxypyrimidine and its derivatives has been characterized using various spectroscopic techniques. DFT calculations and spectroscopy, including NMR and FT-IR, have been employed to obtain information about the 3D geometries and electronic structures of synthesized thiopyrimidine derivatives . The molecular design of hydroxypyrimidine derivatives has been guided by quantitative structure-activity relationships (QSARs) to predict biological activity .
Chemical Reactions Analysis
The reactivity of 4-hydroxypyrimidine has been investigated in the context of electrophilic substitution. A study proposed a new method for the synthesis of 4-methyl-5-hydroxypyrimidine and explored the reactivities of its N-oxides in aminomethylation reactions . The chemical reactions of 4-hydroxypyrimidine derivatives are significant for their potential use in pharmaceuticals and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxypyrimidine derivatives have been studied in relation to their biological activities. For example, the antioxidant activity of thiopyrimidine derivatives was assessed in vitro, with some compounds exhibiting stronger antioxidant activity than others . The antimicrobial activity of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was also evaluated, showing varying degrees of effectiveness against pathogenic bacteria and fungi .
Scientific Research Applications
Gas-phase Tautomeric Equilibrium Studies
4-Hydroxypyrimidine (4HP) demonstrates interesting tautomeric equilibria in gas-phase studies. Research by Sánchez et al. (2007) examined the tautomeric equilibrium of 4HP with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO), using free jet absorption millimeterwave spectroscopy. They found 4PO to be more stable than 4HPcis by 2.0(9) kJ/mol (Sánchez et al., 2007).
Corrosion Inhibition
Research on 2,4-diamino-6-hydroxypyrimidine (2D6H) revealed its potential as a corrosion inhibitor for mild steel in acidic conditions. Yıldız (2018) demonstrated through various measurements that 2D6H effectively inhibits corrosion, following the Langmuir adsorption isotherm (Yıldız, 2018).
Immunostimulant Action
Ismagilova et al. (2000) explored the effects of 2-methyl-4-amino-6-hydroxypyrimidine (MAHP) on mice under extreme conditions, noting its pronounced immunostimulant action. This effect was attributed to the activation of immunocompetent cells (Ismagilova et al., 2000).
Synthesis and Activity of Derivatives
Recent research by Kuvaeva et al. (2022) focused on synthesizing a water-soluble form of a hydroxypyrimidine derivative, revealing its low toxicity and pronounced anti-inflammatory activity. This highlights the potential of hydroxypyrimidine derivatives in pharmaceuticals (Kuvaeva et al., 2022).
Inhibitor Scaffold for HIV Reverse Transcriptase
Tang et al. (2017) investigated 3-hydroxypyrimidine-2,4-dione as a versatile chemical core for designing HIV reverse transcriptase inhibitors. This study underlined the significant antiviral activity and biochemical RNase H inhibition of these derivatives (Tang et al., 2017).
Tautomeric Studies in Solid State
Hall et al. (2016) examined the keto-enol tautomerism of 4-hydroxypyrimidine derivatives, contributing to understanding their tautomeric behavior in solid-state environments (Hall et al., 2016).
sGC Stimulator for Cardiovascular Diseases
Research on 4-hydroxypyrimidine sGC stimulators like IWP-051 by Nakai et al. (2016) highlighted their potential in treating cardiovascular diseases. This study emphasized the favorable pharmacokinetic properties with once-daily dosing potential in humans (Nakai et al., 2016).
Aggregation-Induced Two-Photon Absorption
Liu et al. (2008) reported that the aggregation of V-shaped hydroxypyrimidine derivatives through intermolecular hydrogen bonding significantly enhances two-photon absorption and fluorescence, suggesting potential applications in materials science (Liu et al., 2008).
Safety And Hazards
4-Hydroxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation310. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment11.
Future Directions
Research on 4-Hydroxypyrimidine is ongoing, with studies exploring its potential applications in various fields. For instance, a study reported the development of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker, which showed promising conductive capabilities12. Another study suggested that 4-Hydroxypyrimidine could be used for the treatment of a variety of diseases including anemia4.
properties
IUPAC Name |
1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063524 | |
Record name | 4-Hydroxypyrimidine | |
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Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone | |
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Vapor Pressure |
0.0000664 [mmHg] | |
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Product Name |
4-Hydroxypyrimidine | |
CAS RN |
4562-27-0, 51953-17-4 | |
Record name | 4-Hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone | |
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Record name | 4-Hydroxypyrimidine | |
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Record name | 3H-pyrimidin-4-one | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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